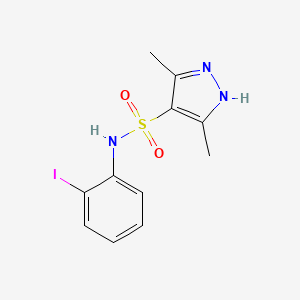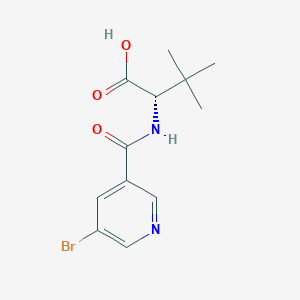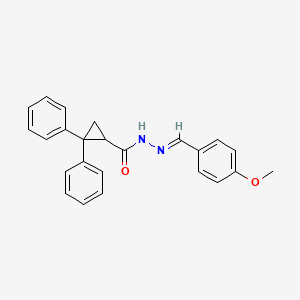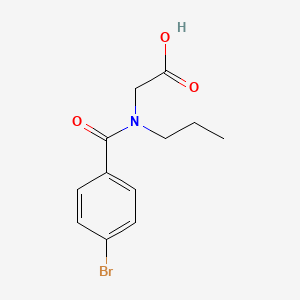
N-(4-iodophenyl)-1-methyl-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-iodophenyl)-1-methyl-1H-pyrrole-2-carboxamide: is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrrole ring substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-1-methyl-1H-pyrrole-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and 1-methyl-1H-pyrrole-2-carboxylic acid.
Coupling Reaction: The 4-iodoaniline is coupled with 1-methyl-1H-pyrrole-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative coupling reagents and catalysts to optimize the reaction conditions and reduce costs.
化学反应分析
Types of Reactions: N-(4-iodophenyl)-1-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through reactions such as the Suzuki-Miyaura cross-coupling reaction.
Oxidation and Reduction Reactions: The pyrrole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Amide Bond Formation: The carboxamide group can participate in amide bond formation with other amines or carboxylic acids.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and boronic acids as reagents under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substituted Phenyl Derivatives: Products with various functional groups replacing the iodine atom.
Oxidized or Reduced Pyrrole Derivatives: Compounds with modified pyrrole rings.
Amide Derivatives: New amide compounds formed through reactions with other amines or carboxylic acids.
科学研究应用
N-(4-iodophenyl)-1-methyl-1H-pyrrole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as optoelectronic materials.
作用机制
The mechanism of action of N-(4-iodophenyl)-1-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The iodine atom and the pyrrole ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
- N-(4-bromophenyl)-1-methyl-1H-pyrrole-2-carboxamide
- N-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxamide
- N-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxamide
Comparison:
- Uniqueness: The presence of the iodine atom in N-(4-iodophenyl)-1-methyl-1H-pyrrole-2-carboxamide imparts unique reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs.
- Reactivity: The iodine atom is more reactive in substitution reactions, making it a versatile intermediate for further chemical modifications.
- Biological Activity: The biological properties of the compound may vary significantly due to the different halogen atoms, with iodine often providing enhanced activity due to its larger size and higher polarizability.
属性
分子式 |
C12H11IN2O |
|---|---|
分子量 |
326.13 g/mol |
IUPAC 名称 |
N-(4-iodophenyl)-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C12H11IN2O/c1-15-8-2-3-11(15)12(16)14-10-6-4-9(13)5-7-10/h2-8H,1H3,(H,14,16) |
InChI 键 |
CHHBZWAYONWCJK-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1C(=O)NC2=CC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(R)-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B14909738.png)






